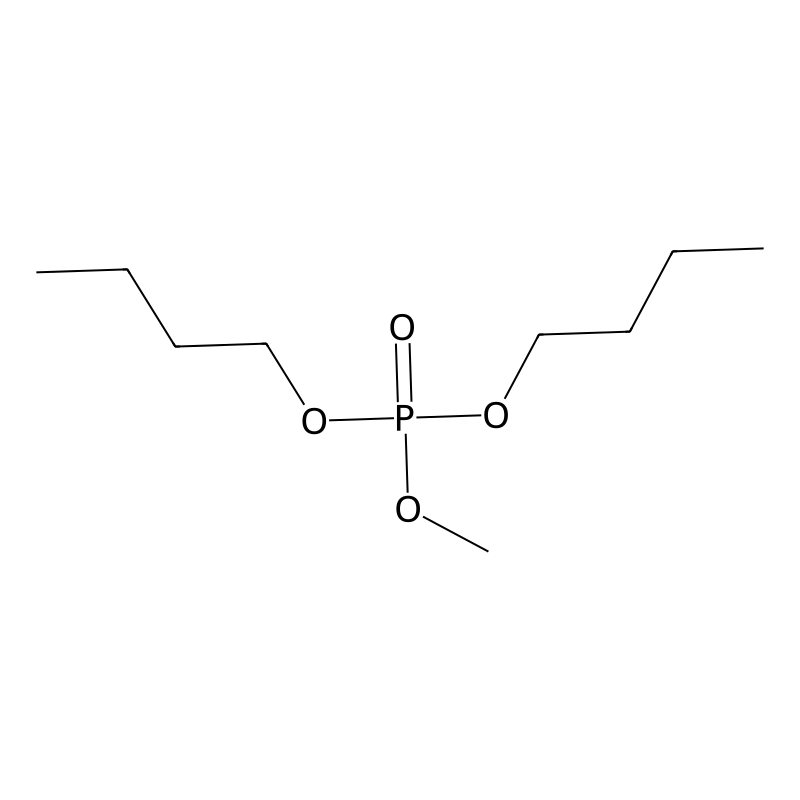

Dibutyl methyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Solvent for Separations:

- DBMP exhibits properties that make it a useful solvent for separation techniques.

- Due to its polarity and ability to form complexes with metal ions, DBMP can be used in solvent extraction processes for separating elements or compounds.

- Research has explored its application in separating lanthanide ions, which are a group of elements with similar chemical properties [].

Organic Synthesis:

- DBMP can act as a reactant or a catalyst in organic synthesis reactions.

- Studies have investigated its role in reactions like alkylation, a process where an alkyl group (carbon chain) is introduced into a molecule [].

- Researchers are also exploring its potential as a flame retardant additive in polymers [].

Dibutyl methyl phosphate is an organic compound with the molecular formula . It is classified as a dialkyl phosphate and appears as a pale-amber, odorless liquid. The compound is moderately soluble in water, with a solubility of approximately 18 g/L at 20°C. Its density is around 1.06 g/mL, making it denser than water, and it has a boiling point of approximately 100°C. Dibutyl methyl phosphate is known for its ability to react exothermically with bases, and it can release flammable hydrogen gas when in contact with certain metals .

The synthesis of dibutyl methyl phosphate typically involves the reaction of butanol with phosphorus oxychloride in the presence of a catalyst. A notable method includes:

- Reaction Setup: Place phosphorus oxychloride in a reaction vessel.

- Addition of Alcohol: Slowly add butanol while maintaining a low temperature (0–10°C) to control the reaction rate.

- Stirring: Continue stirring for several hours as the mixture warms up to facilitate the reaction.

- Workup: Neutralize the reaction mixture using an acid wash followed by purification steps such as washing and refining to isolate the final product .

Dibutyl methyl phosphate has several applications across different industries:

- Solvent: Used as a solvent in chemical processes due to its ability to dissolve various organic compounds.

- Plasticizer: Employed in plastics manufacturing to enhance flexibility and durability.

- Surfactant: Acts as a surfactant in formulations for detergents and emulsifiers.

- Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds, particularly in pharmaceuticals and agrochemicals .

Studies have shown that dibutyl methyl phosphate interacts with various biological systems, influencing membrane dynamics and potentially altering cellular processes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting permeability and fluidity. Additionally, research into its mixtures with other compounds has revealed interesting properties such as optical birefringence under magnetic fields, indicating potential applications in advanced materials science .

Dibutyl methyl phosphate shares similarities with other alkyl phosphates but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting dibutyl methyl phosphate alongside similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dibutyl phosphate | Lacks the methyl group; used primarily as a solvent | |

| Diethyl methyl phosphate | Similar structure; different alkyl groups; lower boiling point | |

| Tributyl phosphate | Contains three butyl groups; higher viscosity | |

| Dimethyl phosphate | Smaller molecular size; more volatile |

Dibutyl methyl phosphate's unique combination of properties makes it particularly useful in applications requiring both solvent capabilities and surfactant behavior, distinguishing it from other similar compounds .